4-Bromo-2,3-dimethylpyridine 1-oxide
CAS No.: 259807-92-6
Cat. No.: VC6429075
Molecular Formula: C7H8BrNO
Molecular Weight: 202.051
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259807-92-6 |
|---|---|
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.051 |
| IUPAC Name | 4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 |
| Standard InChI Key | ZJYGNCWJHJDITG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C[N+](=C1C)[O-])Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring oxidized at the nitrogen atom, introducing a dipole moment that enhances solubility in polar solvents compared to non-oxidized pyridines. Bromine’s electronegativity at the 4-position directs electrophilic attacks to the 2- and 6-positions, while the methyl groups at 2- and 3-positions sterically hinder certain reactions, influencing regioselectivity.
Physical Properties
Key physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.051 g/mol | |
| CAS Number | 259807-92-6 | |
| IUPAC Name | 4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium | |
| SMILES | CC1=C(C=CN+[O-])Br | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
The absence of reported melting/boiling points and solubility data underscores the need for further experimental characterization. Comparatively, the chloro analog 4-chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) has a density of 1.2 g/cm³ and a melting point of 103–105°C , suggesting that the bromo variant may exhibit higher density and similar thermal stability.
Synthesis and Industrial Production
Industrial Manufacturing
Continuous flow reactors optimize yield and purity by maintaining precise temperature (40–60°C) and pressure (1–2 atm) during bromination. Automated systems minimize byproducts like dibrominated derivatives. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitutions
The N-oxide group activates the pyridine ring toward nucleophilic aromatic substitution (NAS). For instance, the bromine atom can be replaced by amines, alkoxides, or thiols under mild conditions (50–80°C), facilitating the synthesis of functionalized pyridines .
Cycloaddition Reactions
As a dienophile, the compound participates in Diels-Alder reactions with conjugated dienes, forming bicyclic intermediates critical in natural product synthesis. Recent work by Qiu et al. demonstrated its utility in constructing 4H-quinolizin-4-ones via dearomatization-rearomatization cascades .
Coordination Chemistry
The N-oxide moiety acts as a monodentate ligand, coordinating to transition metals like palladium and copper. Such complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) with enhanced activity compared to traditional phosphine ligands.
Future Research Directions
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Thermodynamic Studies: Measure melting/boiling points and solubility in aprotic solvents.
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Catalytic Applications: Explore asymmetric catalysis using chiral N-oxide-metal complexes.
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Drug Development: Screen for activity against neglected tropical diseases (e.g., Chagas disease).
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